1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl-
Overview
Description
1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- is a heterocyclic compound that features a pyrazole ring fused with a benzothiazole moiety
Mechanism of Action
Target of Action
The primary target of this compound, also known as F5128-0251 , is the Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest, making it a potential target for cancer therapeutics .
Mode of Action
F5128-0251 is a first-in-class, fully human, Fc-attenuated IgG1 monoclonal antibody that binds to a novel immune checkpoint IGSF8 and blocks the interaction with its receptors . This blockade results in compelling monotherapy anti-tumor activity as well as synergy with anti-PD1 across multiple syngeneic tumor models .
Biochemical Pathways
It is known that the compound’s action on the igsf8 immune checkpoint can influence the immune response against tumors
Pharmacokinetics
It is currently in phase 1 clinical development, which will likely include an evaluation of its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The blockade of IGSF8 by F5128-0251 results in compelling monotherapy anti-tumor activity, as demonstrated in preclinical data . This suggests that the compound may have potential as a novel cancer therapeutic.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the condensation of 1,3-diketones with hydrazines. For instance, the reaction between 1,3-diketone and phenylhydrazine under acidic conditions yields the pyrazole ring.
Introduction of the Benzothiazole Moiety: The benzothiazole moiety can be introduced through a nucleophilic substitution reaction. This involves reacting the pyrazole derivative with 2-aminobenzothiazole in the presence of a suitable base.
Final Coupling: The final step involves coupling the pyrazole-benzothiazole intermediate with an appropriate carboxamide derivative under mild conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the pyrazole or benzothiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is explored as a lead compound for developing new drugs targeting various diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Comparison with Similar Compounds
1H-Pyrazole-3-carboxamide derivatives: These compounds share the pyrazole ring and carboxamide functional group but differ in their substituents.
Benzothiazole derivatives: Compounds with the benzothiazole moiety but different functional groups attached to the ring.
Uniqueness: 1H-Pyrazole-3-carboxamide, N-[2-(2-benzothiazolyl)phenyl]-1-ethyl-5-methyl- is unique due to its specific combination of the pyrazole and benzothiazole rings, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-5-methylpyrazole-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4OS/c1-3-24-13(2)12-17(23-24)19(25)21-15-9-5-4-8-14(15)20-22-16-10-6-7-11-18(16)26-20/h4-12H,3H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YROSIEINOORSCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4S3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146448 | |
Record name | N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171398-65-4 | |
Record name | N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1171398-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[2-(2-Benzothiazolyl)phenyl]-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901146448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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